1-丙炔,1-碘代-

描述

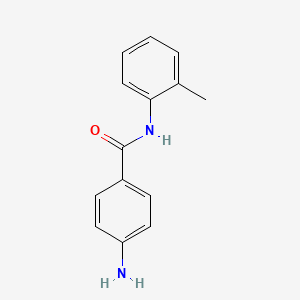

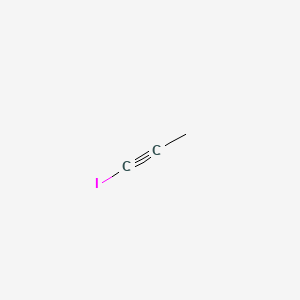

“1-Propyne, 1-iodo-” also known as “1-Propyn-1-yl iodide” is an organic compound with the linear formula C3H3I . It is a colorless liquid at standard temperature and pressure .

Synthesis Analysis

“1-Propyne, 1-iodo-” can be synthesized by the reaction of propyne with iodine monochloride. Another method for its synthesis is by double elimination from a dihaloalkane .

Molecular Structure Analysis

The molecular structure of “1-Propyne, 1-iodo-” consists of a triple bond between two carbon atoms and a single bond to a third carbon, which in turn is attached to three hydrogen atoms .

Chemical Reactions Analysis

“1-Propyne, 1-iodo-” can undergo various chemical reactions. It can act as a halogenating agent in organic synthesis, adding a halogen atom to a double bond or a triple bond, leading to the formation of new compounds . It can also act as a nucleophile in some reactions, where it can attack an electrophilic center and form a new bond.

Physical And Chemical Properties Analysis

“1-Propyne, 1-iodo-” is a colorless gas at standard temperature and pressure. Its boiling point is -23.2°C, and it has a specific gravity of 0.688 at 20°C (compared to air). This volatile compound is not soluble in water but readily dissolves in organic solvents like ether, alcohol, and acetone .

科学研究应用

Organic Synthesis

1-Iodo-1-propyne is a versatile building block in organic chemistry, particularly in the synthesis of alkynes and alkenes . It is used for electrophilic iodination, which is crucial for creating various biologically active compounds . The iodination process using 1-Iodo-1-propyne can be enhanced by environmentally friendly and atom-efficient oxidants .

Pharmaceutical Research

In pharmaceutical research, 1-Iodo-1-propyne is employed in the hydroboration process to synthesize geminally dialkylated propene derivatives . These derivatives are key intermediates in the creation of pharmaceuticals, including antitumor, antiviral, and antimicrobial agents.

Materials Science

The thermophysical properties of 1-Iodo-1-propyne are critically evaluated for applications in materials science . Its data are essential for understanding the compound’s behavior in various conditions, which is fundamental for developing new materials.

Chemical Engineering

In chemical engineering, 1-Iodo-1-propyne’s thermodynamic data are utilized for process design and simulation . Engineers rely on this information to optimize reactions and processes involving the compound.

Environmental Science

1-Iodo-1-propyne’s role in environmental science is linked to its use in studying microbial communities and biogeochemical cycles . Its derivatives can be used as tracers or probes to understand environmental processes.

Nanotechnology

While specific applications of 1-Iodo-1-propyne in nanotechnology are not directly mentioned, its role in the synthesis of organic compounds could contribute to the development of organic frameworks and nanostructures .

Biochemistry Studies

In biochemistry, 1-Iodo-1-propyne is part of studies involving the hydration of alkynes on keto-functionalized scaffolds, providing insight into mechanistic pathways and regiospecific hydration of internal alkynes .

Industrial Applications

Industrially, 1-Iodo-1-propyne is available at high purity levels and is used in various chemical syntheses. Its properties make it a valuable reagent in the manufacturing of specialty chemicals .

作用机制

Target of Action

1-Iodo-1-propyne, also known as 1-Propyn-1-yl Iodide, 1-iodoprop-1-yne, or 1-Propyne, 1-iodo-, is a compound with a primary focus on organics . .

Biochemical Pathways

Biochemical pathways involve a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects influencing cellular functions and processes .

安全和危害

属性

IUPAC Name |

1-iodoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I/c1-2-3-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUPGXNKUPOSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211457 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyne, 1-iodo- | |

CAS RN |

624-66-8 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and spectroscopic data of 1-iodo-1-propyne?

A1: 1-Iodo-1-propyne is an alkynyl halide with a molecular formula of C3H3I and a molecular weight of 165.96 g/mol. Spectroscopically, it exhibits a characteristic Raman active stretching frequency for the triple bond in the 2200 cm-1 region. [] This region is often complex for disubstituted acetylenes due to the presence of combination frequencies. []

Q2: How does 1-iodo-1-propyne react with dialkylboranes?

A2: 1-Iodo-1-propyne undergoes smooth hydroboration with dialkylboranes, yielding exclusively the Z isomer of (3-chloro-1-iodo-1-propenyl)dialkylboranes. [, ] This reaction highlights the regioselectivity of hydroboration, with the boron atom preferentially adding to the less hindered carbon of the triple bond.

Q3: What synthetic applications does the reaction of 1-iodo-1-propyne with dialkylboranes have?

A3: The hydroboration product of 1-iodo-1-propyne with dialkylboranes serves as a versatile intermediate for synthesizing various geminally dialkylated propene derivatives. [, ] For instance, treating the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide triggers a double alkyl group migration from boron to the α-alkenyl carbon, generating dialkylated allylboranes. [, ] These allylboranes can be further protonolyzed to yield 1,1-dialkyl-1-propenes or oxidized to form 1,1-dialkyl-2-propen-1-ols. [, ]

Q4: Can Grignard reagents react with the hydroboration product of 1-iodo-1-propyne?

A4: Yes, reacting (Z)-(3-chloro-1-iodo-1-propenyl)dicyclohexylborane with Grignard reagents, followed by protonolysis with acetic acid, produces 3-alkyl-3-cyclohexyl-1-propenes. [, ] Notably, the alkyl group in the final product originates from the Grignard reagent, demonstrating the versatility of this synthetic route for incorporating different alkyl groups into the propene structure. [, ]

Q5: How does 1-iodo-1-propyne behave when adsorbed on a silver surface?

A5: When adsorbed on a silver surface, 1-iodo-1-propyne undergoes a series of fascinating transformations. [] Initially, it undergoes C-Br bond scission and a [, ]-sigmatropic rearrangement to form the allenyl species (Ag-CH=C=CH2). [] This surface-bound allenyl can then either be hydrogenated to allene or undergo a [, ]-hydrogen shift to form the methylacetylide species (Ag-C≡C-CH3). [] This propargyl-allenyl-acetylide rearrangement on the silver surface highlights the complex reactivity of 1-iodo-1-propyne in heterogeneous catalysis.

Q6: What is the significance of the multiple rearrangements observed for 1-iodo-1-propyne on silver?

A6: The observed propargyl-allenyl-acetylide rearrangements of 1-iodo-1-propyne on silver provide valuable insights into the bonding and reactivity of C3 fragments on metal surfaces. [] Understanding these processes is crucial for developing new catalytic reactions involving unsaturated hydrocarbons, particularly for C-C bond formation and functionalization. The migration of the triple bond from the terminal position into the chain, facilitated by the metal surface, expands the possibilities for designing controlled and selective organic transformations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。